Product packaging for 6-Methylbicyclo[4.1.0]heptan-1-ol(Cat. No.:CAS No. 50338-56-2)

6-Methylbicyclo[4.1.0]heptan-1-ol

Cat. No.: B14668859
CAS No.: 50338-56-2
M. Wt: 126.20 g/mol
InChI Key: DJZZWSRQZDNJMU-UHFFFAOYSA-N
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Description

Overview of Cyclopropane (B1198618) and Cyclopropanol (B106826) Chemistry in Organic Synthesis

Cyclopropanes are the smallest carbocyclic ring systems, consisting of three carbon atoms. numberanalytics.com This small ring size results in significant angle strain, making them highly reactive and useful building blocks in organic synthesis. nih.gov Cyclopropanation, the process of forming a cyclopropane ring, is a fundamental transformation that allows chemists to introduce this strained motif into larger, more complex molecules. numberanalytics.com

Cyclopropanols are a subclass of cyclopropanes that bear a hydroxyl (-OH) group directly attached to one of the ring carbons. Their synthesis has been achieved through various methods, including the reaction of epichlorohydrin (B41342) with Grignard reagents and the hydrolysis of cyclopropyl (B3062369) acetates. pitt.edu The presence of the hydroxyl group further enhances the synthetic utility of the cyclopropane ring.

The chemistry of cyclopropanols is characterized by ring-opening reactions, which are driven by the release of ring strain. nih.govpitt.edu These reactions can be initiated by electrophiles, bases, or through solvolysis, often proceeding with high stereoselectivity. pitt.edu For instance, the acid-catalyzed cleavage of a cyclopropanol can lead to the formation of a β-substituted ketone, while base-catalyzed cleavage can result in ring opening with inversion of configuration. pitt.edu This predictable reactivity makes cyclopropanols valuable intermediates in the synthesis of a wide range of organic molecules. acs.org

Significance of Bicyclic Cyclopropanol Derivatives in Contemporary Chemical Research

Bicyclic systems containing a cyclopropanol moiety are of particular interest due to their rigid conformations and the unique reactivity imparted by the fused, strained ring system. The fusion of a cyclopropane ring to a larger ring, as seen in the bicyclo[4.1.0]heptane framework, creates a molecule with a defined three-dimensional shape. This structural rigidity is highly sought after in medicinal chemistry and materials science, as it allows for the precise positioning of functional groups in space, which can be crucial for biological activity or material properties.

Contemporary research often focuses on leveraging the strain of the cyclopropane ring within these bicyclic systems to drive specific chemical transformations. The development of new synthetic methods to access these complex structures, particularly in an enantioselective manner, is an active area of investigation. These chiral bicyclic cyclopropanols serve as valuable building blocks for the synthesis of natural products and pharmaceuticals.

Structural Context of 6-Methylbicyclo[4.1.0]heptan-1-ol within Bicyclo[4.1.0]heptane Systems

The bicyclo[4.1.0]heptane ring system, also known as norcarane, consists of a cyclopropane ring fused to a cyclohexane (B81311) ring. nih.govnist.gov This fusion results in a bicyclic structure with specific conformational properties. The cyclohexane ring in bicyclo[4.1.0]heptane systems can adopt chair, half-chair, and boat conformations, with the relative energies of these conformers being influenced by substituents on the rings. researchgate.net

This compound is a derivative of this parent system. epa.gov Its structure is defined by the bicyclo[4.1.0]heptane core with a methyl group at the 6-position and a hydroxyl group at the 1-position. The positions of these substituents can lead to various stereoisomers. The CAS number for one specific isomer, (2R)-6-methylbicyclo[4.1.0]heptan-2-ol, is 1217537-91-1. sigmaaldrich.com The synthesis of related bicyclo[4.1.0]heptanol derivatives has been described, for instance, through the cyclopropanation of terpinen-4-ol. google.com

The reactivity of the bicyclo[4.1.0]heptane system is influenced by the high ring strain of the cyclopropane component. Reactions often involve the opening of the three-membered ring. researchgate.net The presence of the hydroxyl group in this compound can direct and facilitate such ring-opening reactions, making it a versatile synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B14668859 6-Methylbicyclo[4.1.0]heptan-1-ol CAS No. 50338-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50338-56-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylbicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7,9)6-7/h9H,2-6H2,1H3

InChI Key

DJZZWSRQZDNJMU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1(C2)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations of 6 Methylbicyclo 4.1.0 Heptan 1 Ol and Analogues

Cyclopropyl (B3062369) Carbinol Rearrangements

Cyclopropyl carbinol systems are well-known for their propensity to undergo rearrangements, driven by the release of ring strain from the three-membered ring. These transformations often proceed through cationic intermediates, leading to a variety of structurally diverse products.

Cationic Pathways and Intermediate Formation

The ionization of cyclopropyl carbinols generates cyclopropylcarbinyl cations, which are notably stabilized through delocalization of the positive charge into the cyclopropane (B1198618) ring. This stabilization often leads to a complex series of rearrangements. A common pathway involves the transformation of the initial cyclopropylcarbinyl cation into a more stable cyclobutyl or homoallyl cation. d-nb.info

For instance, the solvolysis of substrates that can form cyclopropylcarbinyl cations often yields products derived from the rearrangement to a 3-trimethylsilylcyclobutyl cation, which is stabilized by a long-range interaction with the γ-trimethylsilyl group. d-nb.info In the case of bicyclo[4.1.0]heptane systems, the formation of cationic intermediates is evident in various reactions. For example, the oxidation of 1-methylbicyclo[4.1.0]heptane with dioxiranes provides clear evidence for the involvement of cationic intermediates, leading to rearranged products. semanticscholar.orgnih.gov This occurs through a one-electron oxidation of the initially formed carbon radical to a cation, which then rearranges. nih.gov

Studies on related bicyclic systems, such as 3,3-dimethyl-benzobicyclo[4.1.0]heptan-2-ols, show that ionization leads to cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements, ultimately forming more stable benzylic cations. nd.edu The stability of these cationic intermediates dictates the reaction pathway, with less stable cations rapidly rearranging to more stabilized forms.

The nature of the substituents on the cyclopropane ring significantly influences the stability of the cationic intermediates and the resulting rearrangement pathways. Electron-donating groups can stabilize the cyclopropylcarbinyl cation, while electron-withdrawing groups can favor alternative reaction pathways, such as the formation of bicyclobutane products. d-nb.info

Semipinacol Rearrangements leading to Ring Expansion

Semipinacol rearrangements are another important class of reactions observed in cyclopropyl carbinol systems, often resulting in ring expansion. These rearrangements are typically promoted by the departure of a leaving group from a carbon adjacent to a hydroxyl-bearing carbon, or through the activation of a diol.

In the context of bicyclo[n.1.0]alkanes, semipinacol-type rearrangements can be facilitated by various reagents. For example, the treatment of a bromohydrin derived from (+)-3-carene with silver(I) oxide induces a semipinacol rearrangement, leading to a ring-contracted product. lookchem.com Conversely, ring expansion can also occur. The Fe(III)-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings proceeds via a ring expansion of N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols. acs.org

A phosphorane-mediated, pinacol-like rearrangement of a cis-diol on a bicyclic system has been used to create a trans ring junction through a formal 1,2-hydride shift. researchgate.net Fused β-lactam diols, when converted to their corresponding cyclic sulfites or phosphoranes, undergo semipinacol rearrangement to yield keto-bridged bicyclic amides. researchgate.netbham.ac.uk These examples highlight the versatility of semipinacol rearrangements in constructing complex bicyclic and spirocyclic frameworks from cyclopropyl carbinol precursors.

Acid-Catalyzed Rearrangements of Substituted Bicyclo[4.1.0]heptanes

The presence of an acid catalyst can initiate a variety of rearrangements in substituted bicyclo[4.1.0]heptanes. The acid promotes the formation of a carbocation, which can then undergo rearrangements to relieve ring strain or to form a more stable cationic intermediate.

For example, the acid-catalyzed isomerization of Moore's hydrocarbon (tricyclo[4.1.0.0(2,7)]heptane) to 2-norcarene (bicyclo[4.1.0]hept-2-ene) is a known transformation. rsc.org Similarly, the treatment of a mixture of 1-phenyltricyclo[4.1.0.0(2,7)]heptane and 2-phenyltricyclo[4.1.0.0(2,7)]heptane with silica (B1680970) gel, which can act as an acid catalyst, leads to several ring-opening and rearrangement products, including 2-phenylbicyclo[4.1.0]hept-2-ene and 1-phenylbicyclo[4.1.0]heptan-2-ol. researchgate.net

Acid-catalyzed solvolysis of bicyclobutane derivatives, which are structurally related to bicyclo[4.1.0]heptanes, has been studied to understand the stereochemistry of cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements. acs.org In the presence of a Lewis acid, such as B(C6F5)3, vinylcyclopropanes can undergo hydrosilylation, which proceeds through carbocationic intermediates. chemrxiv.org

Ring-Opening Reactions

The inherent strain of the cyclopropane ring in bicyclo[4.1.0]heptane systems makes them susceptible to ring-opening reactions, which can be promoted by various catalysts, particularly transition metals.

Metal-Catalyzed Ring-Opening Mechanisms

Transition metal catalysts can interact with the cyclopropane ring in multiple ways, leading to its cleavage and the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium catalysts are particularly effective in promoting the carbonylative ring-opening of cyclopropanes. This reaction involves the insertion of carbon monoxide into one of the cyclopropane bonds, often leading to the formation of a larger ring system.

For example, the palladium-catalyzed carbonylation of bromides of formula (VII) can be used to prepare compounds of formula (VIII). google.com While a direct example for 6-Methylbicyclo[4.1.0]heptan-1-ol is not explicitly detailed, the general reactivity of related systems suggests its potential for such transformations. The palladium-catalyzed reaction of α-bromomethyl sulfoxides with carbon monoxide and N-nucleophiles can lead to aminocarbonylation products, demonstrating the ability of palladium to facilitate C-C bond formation involving CO. acs.org

The mechanism of such reactions is thought to involve the oxidative addition of the palladium(0) catalyst to a C-C or C-X bond, followed by CO insertion and reductive elimination. In the context of bicyclic systems, this can lead to the formation of tropone (B1200060) derivatives. For instance, the palladium-catalyzed ring opening and oxidation of 7-methylenebicyclo[4.1.0]heptane can form a substituted tropone. researchgate.net

Reductive carbonylation of gem-dibromocyclopropanes, which are readily available from olefins, can be achieved using nickel tetracarbonyl to produce cyclopropanecarboxylates. ethernet.edu.et This highlights the utility of metal carbonyls in the functionalization of cyclopropane derivatives.

Acid-Catalyzed Nucleophilic Ring-Opening Reactions with Alcohols

The acid-catalyzed ring-opening of cyclopropanols in the presence of nucleophiles like alcohols can lead to the formation of various products. For instance, heating a cyclopropanol (B106826) derivative can result in an α-oxo acid from ring opening. thieme-connect.de

Silicon-Assisted Regioselective Ring Cleavage

The oxidative ring-opening of cyclopropyl silyl (B83357) ethers exhibits remarkable regioselectivity. nih.gov Upon one-electron oxidation, the endocyclic C-C(O-TMS) bond is cleaved with high selectivity. nih.gov DFT calculations on 1-trimethylsilyloxybicyclo[4.1.0]heptane indicate that this selectivity arises from the topology of the potential energy surface of the corresponding radical cation. nih.gov The initial radical cation is formed in a steep region of the potential surface, and the steepest descent path leads to the cleavage of the endocyclic bond rather than the lateral C-C(OTMS) bond. nih.gov

Intramolecular Cyclizations of Cyclic β-Keto Radical Intermediates

β-Keto radicals can be readily generated from the single-electron oxidation and subsequent ring-opening of cyclopropanols. nih.govnih.gov These highly reactive intermediates can undergo various transformations, including intramolecular cyclizations. nih.govnih.gov For example, Mn(III)-mediated oxidative ring-opening of cyclopropanols can generate β-keto radicals that can be trapped by various radical acceptors. nih.govthieme-connect.com

In the case of bicyclic cyclopropanols with an olefinic side chain, oxidation with manganese(III) tris(pyridine-2-carboxylate) generates cyclic β-keto radicals that undergo ring-expansion. researchgate.net These intermediates can then cyclize intramolecularly to afford bicyclic radical species, which can be trapped by radical-trapping reagents to yield functionalized products. researchgate.net

Chemoselectivity and Regioselectivity in Reactions

The reactivity of this compound and its analogues is significantly influenced by the inherent strain of the cyclopropane ring and the presence of the hydroxyl and methyl groups. These structural features dictate the chemoselectivity and regioselectivity of various chemical transformations.

Influence of Electronic and Steric Substituent Effects on Reaction Pathways

The electronic and steric effects of substituents on the bicyclo[4.1.0]heptane framework play a crucial role in determining the pathways of chemical reactions. The methyl group at the 6-position, in particular, introduces both steric hindrance and electronic effects that can influence reactivity compared to the unsubstituted parent compound, bicyclo[4.1.0]heptan-1-ol.

In oxidation reactions, the presence of substituents can direct the site of attack. For instance, the oxidation of 1-methylbicyclo[4.1.0]heptane, an isomer of the titular compound, with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) leads to a mixture of products resulting from oxygenation at the most activated C-H bonds at positions C-2 and C-5. nih.govacs.org The reaction also yields rearranged products like cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol, highlighting the role of electronic effects in stabilizing cationic intermediates that facilitate rearrangement. nih.govacs.org Computational studies have shown that the hyperconjugative interaction between the σ* orbitals of the C-H bonds and the Walsh orbitals of the cyclopropane ring activates these bonds towards hydrogen atom transfer. nih.govacs.org

The steric bulk of substituents is also a key factor. For example, in the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol with ETFDO, the trans-isomer reacts 3.6 times faster than the cis-isomer, indicating a significant steric influence on the accessibility of the reacting C-H bond. acs.org While direct comparative studies on this compound are limited, it is expected that the C6-methyl group would sterically hinder attack at the adjacent C1 and C7 positions and electronically influence the stability of any charged intermediates formed during a reaction.

The interplay of these effects is evident in the product distribution of various reactions. The table below summarizes the product yields from the oxidation of 1-methylbicyclo[4.1.0]heptane, illustrating the competition between different reaction pathways.

SubstrateReagentProductsCombined Yield (%)Reference
1-Methylbicyclo[4.1.0]heptaneETFDOAlcohol and ketone products from oxidation at C-2 and C-566.0 nih.gov
cis- and trans-3-Methyl-8-oxabicyclo[5.1.0]octan-3-ol13.0

Selective Carbon-Carbon Bond Cleavage in Ring-Opening Processes

The strained three-membered ring of bicyclo[4.1.0]heptanol systems is susceptible to cleavage under various conditions, leading to the formation of functionalized seven-membered rings or other rearranged products. The regioselectivity of this carbon-carbon bond cleavage is a critical aspect, often governed by the stability of the intermediates formed.

A notable example of selective C-C bond cleavage is the manganese-catalyzed electrochemical deconstructive chlorination of bicyclo[4.1.0]heptan-1-ol. This reaction proceeds via an alkoxy radical and results in the formation of 3-chlorocycloheptan-1-one in 48% isolated yield. google.com This outcome indicates the selective cleavage of the internal C1-C6 bond of the bicyclic system. The reaction demonstrates that the cyclopropane ring can be selectively opened to install functionality on the resulting cycloheptane (B1346806) ring.

In related systems, the presence of substituents on the cyclopropane ring can direct the regioselectivity of the ring-opening. For instance, in the ring opening of 7-methylenebicyclo[4.1.0]heptan-2-one with lithium in liquid ammonia, products resulting from the cleavage of the exocyclic bond are observed due to stereoelectronic control. However, cleavage of the endocyclic bond also occurs, leading to cycloheptyl derivatives. researchgate.net While specific studies on this compound are scarce, it is anticipated that the methyl group would influence the regioselectivity of C-C bond cleavage by stabilizing adjacent radical or cationic intermediates.

The following table presents an example of a selective ring-opening reaction of a bicyclo[4.1.0]heptanol derivative.

SubstrateReaction ConditionsProductYield (%)Reference
Bicyclo[4.1.0]heptan-1-olManganese-catalyzed electrochemical deconstructive chlorination3-Chlorocycloheptan-1-one48 google.com

Directing Group Effects in Metal-Catalyzed Reactions

The hydroxyl group of this compound and its analogues can act as a directing group in metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of the transformation by coordinating to the metal catalyst. This coordination brings the catalyst into proximity with specific C-H or C-C bonds, facilitating their activation.

While examples specific to this compound are limited, studies on related systems demonstrate the power of this approach. For instance, the hydroxyl group can direct the stereoselective hydroboration of neighboring double bonds. In the synthesis of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate, the initial coordination of the borane (B79455) reagent to a secondary hydroxyl group is proposed to rationalize the remarkable stereoselectivity observed in the subsequent hydroboration-oxidation step. ntu.edu.sg

Lewis acids, such as iron(III) chloride (FeCl₃), can also induce rearrangements in bicyclic systems containing oxygen functionalities. While a direct FeCl₃-catalyzed reaction of this compound is not extensively documented, FeCl₃ is known to catalyze rearrangements in bicyclic acetals, proceeding through an oxocarbenium cation intermediate. acs.org Furthermore, vanadium-catalyzed oxidation of 6-substituted bicyclo[4.1.0]heptanol derivatives has been reported to yield endoperoxides and β-hydroxy ketones, showcasing metal-mediated transformations of this ring system. acs.org

The development of directing groups for metal-catalyzed C-H functionalization is an active area of research. nih.gov Although the hydroxyl group is a simple and common functional group, its application as a directing group in the C-H activation of saturated carbocycles like the bicyclo[4.1.0]heptane system is still an emerging field.

Stereochemical Control and Analysis in Bicyclo 4.1.0 Heptanol Synthesis and Reactivity

Diastereoselectivity in Cyclopropanation and Functionalization

The construction of the bicyclo[4.1.0]heptane skeleton often involves the cyclopropanation of a cyclohexene (B86901) precursor. The diastereoselectivity of this reaction—the preferential formation of one diastereomer over another—is heavily influenced by the directing effects of existing functional groups on the six-membered ring.

In the case of synthesizing bicyclo[4.1.0]heptanols from cyclic allylic alcohols like 6-methylcyclohex-2-en-1-ol, the hydroxyl group can direct the cyclopropanating agent to the same face of the double bond, a process known as syn-direction. The Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane) is a classic example where the reagent coordinates with the hydroxyl group, leading to the formation of the syn-cyclopropyl alcohol with high diastereoselectivity.

Further functionalization of the bicyclo[4.1.0]heptane ring system also proceeds with varying degrees of diastereoselectivity. For instance, the oxidation of 1-methylbicyclo[4.1.0]heptane with dioxiranes shows notable site-selectivity and diastereoselectivity. nih.govacs.org The reaction yields alcohol products derived from hydroxylation at specific C-H bonds, with the stereochemical outcome dictated by the steric and electronic environment of the bicyclic framework. nih.govacs.org The interaction between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds can activate specific bonds, leading to a preferred diastereomer upon oxygenation. nih.govacs.orgresearchgate.net

Research on the synthesis of functionalized bicyclo[4.1.0]heptane derivatives, such as precursors for nucleoside analogues, highlights the importance of diastereoselective steps. Key transformations like allylic oxidation and hydroboration on cyclohexene systems are controlled to set the stereocenters that will ultimately be part of the final bicyclic product. researchgate.netresearchgate.net For example, the Corey-Chaykovsky cyclopropanation of specifically masked o-benzoquinones can generate highly functionalized bicyclo[4.1.0]heptane derivatives with excellent regioselectivity and diastereoselectivity. researchgate.net

Reaction TypeSubstrateReagent/ConditionsKey FindingReference
Hydroxylation1-Methylbicyclo[4.1.0]heptane3-Ethyl-3-(trifluoromethyl)dioxirane (ETFDO)Diastereoselective formation of alcohol products at C2 and C5, alongside rearranged products. nih.govacs.org
CyclopropanationMasked o-benzoquinones (MOBs)Corey-Chaykovsky ReagentFacile and regioselective synthesis of highly substituted bicyclo[4.1.0]heptenones. researchgate.net
Modular SynthesisCyclohexene derivativesAllylic oxidation, hydroborationA highly regio- and stereoselective approach to construct functionalized bicyclo[4.1.0]heptyl intermediates. researchgate.netresearchgate.net

Enantioselective Synthesis of Bicyclo[4.1.0]heptanol Precursors and Derivatives

The synthesis of a single enantiomer of a chiral molecule like 6-Methylbicyclo[4.1.0]heptan-1-ol is crucial for applications where biological activity is dependent on a specific 3D structure. Enantioselective synthesis can be achieved by using chiral substrates, chiral reagents, or chiral catalysts.

A prominent strategy involves the asymmetric synthesis of a chiral precursor, which is then converted to the desired bicyclo[4.1.0]heptane derivative. For instance, the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives can be accomplished through the asymmetric transfer hydrogenation (ATH) of a prochiral cyclohexenone, using bifunctional ruthenium catalysts. researchgate.net These chiral cyclohexanone (B45756) intermediates can then be elaborated into enantiomerically pure bicyclo[4.1.0]heptane scaffolds. researchgate.net

Another approach is the enantioselective cyclopropanation of an achiral olefin. This involves the use of a chiral catalyst that controls the facial selectivity of the addition of the carbene or carbenoid to the double bond. While broadly applied in organic synthesis, specific documented examples for 6-methylcyclohexenol are part of broader synthetic strategies. For example, the development of novel carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold relies on establishing enantiomerically pure intermediates early in the synthetic sequence. researchgate.netresearchgate.net These syntheses often start from readily available materials like 1,4-cyclohexanedione (B43130) and introduce chirality through highly controlled asymmetric reactions. researchgate.netresearchgate.net

MethodPrecursorCatalyst/ReagentOutcomeReference
Asymmetric Transfer Hydrogenation (ATH)CyclohexenoneBifunctional Ruthenium CatalystsEnantioselective preparation of chiral 4-hydroxy-2-cyclohexanone derivatives. researchgate.net
Modular Asymmetric Synthesis1,4-CyclohexanedioneMulti-step synthesis involving diastereoselective allylic oxidation and hydroboration.Synthesis of enantiomerically pure carbocyclic nucleoside analogues on a bicyclo[4.1.0]heptane scaffold. researchgate.netresearchgate.net

Stereospecificity of Ring-Opening and Rearrangement Processes

The reactions of bicyclo[4.1.0]heptanols and their derivatives are often characterized by rearrangements where the three-membered ring opens. The stereochemistry of the starting material can dictate the stereochemical outcome of the product in a stereospecific manner. These reactions frequently proceed through cyclopropylcarbinyl cationic intermediates.

For example, the FeCl₃-promoted rearrangement of N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols involves a ring expansion and cyclization cascade. researchgate.net The stereochemical information embedded in the starting bicyclic alcohol influences the formation of the final azaspirocyclic product.

Studies on the ionization of bicyclo[4.1.0]heptan-2-ol and its 1-methyl analogue in superacid have shown the formation of equilibrating cyclopropylcarbinyl cations. researchgate.net The detection of rearranged products in the oxidation of 1-methylbicyclo[4.1.0]heptane provides clear evidence for the involvement of such cationic intermediates, which can lead to products with different ring skeletons, such as bicyclo[4.2.0]octan-1-ols or oxabicyclo[5.1.0]octanols. nih.govacs.orgresearchgate.net The stereospecificity of these rearrangements is governed by the orbital symmetry rules articulated by Woodward and Hoffmann, where the ring opening (e.g., conrotatory or disrotatory) is determined by the stereoelectronic demands of the transition state. The addition of zinc halides to magnesium halide-promoted ring-opening reactions of bicyclo[4.1.0]-2-heptanol has been shown to not only enhance the reaction rate but also increase regioselectivity, highlighting the fine control possible in these transformations. researchgate.net

Methodologies for Stereochemical Assignment and Confirmation

Unambiguous determination of the relative and absolute stereochemistry of this compound and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the relative stereochemistry of bicyclo[4.1.0]heptane systems.

¹H NMR: The coupling constants (J-values) between protons provide information about their dihedral angles, which can be used to deduce their relative orientation (e.g., cis or trans). For instance, a large coupling constant between two vicinal protons on the cyclohexane (B81311) ring often indicates a trans-diaxial relationship. uni-regensburg.de

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY or ROESY) is used to identify protons that are close in space, regardless of whether they are connected through bonds. The observation of an NOE between a proton on the methyl group (C6) and a proton on the cyclohexane ring can help establish the cis or trans fusion of the cyclopropane ring. uni-regensburg.de Detailed HMBC spectra can further confirm connectivities within the molecule. tdx.cat

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive proof of stereochemistry. This technique maps the electron density of the crystal to determine the precise three-dimensional location of every atom, thereby establishing the absolute and relative configuration of all stereocenters. researchgate.net The synthesis of novel bicyclo[4.1.0]heptane derivatives often includes efforts to obtain crystals suitable for X-ray analysis to unequivocally confirm the stereochemical assignments made based on reaction mechanisms and spectroscopic data. researchgate.net

TechniqueApplicationInformation ObtainedReference
¹H NMR (Coupling Constants)Determining relative configuration of substituents.Dihedral angles between adjacent protons, indicating axial/equatorial or cis/trans relationships. uni-regensburg.de
NMR (NOE Experiments)Establishing through-space proximity of atoms.Confirmation of relative stereochemistry, such as the cis/trans fusion of the rings. uni-regensburg.de
X-ray CrystallographyUnambiguous determination of 3D structure for crystalline solids.Absolute and relative configuration of all stereocenters; bond lengths and angles. researchgate.netresearchgate.net

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